molecular formula C30H32N2O6 B14785317 3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B14785317
M. Wt: 516.6 g/mol
InChI Key: WFUFFVIWQSCGJM-UHFFFAOYSA-N
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Description

Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side chain amino group. This compound is valuable in the field of proteomics and peptide research due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(Fmoc-aminomethyl)-D-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Boc group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the Fmoc Group: The side chain amino group is then protected with the Fmoc group. .

Industrial Production Methods

Industrial production methods for Boc-3-(Fmoc-aminomethyl)-D-phenylalanine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-3-(Fmoc-aminomethyl)-D-phenylalanine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .

Scientific Research Applications

Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Boc-3-(Fmoc-aminomethyl)-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

    Boc-3-(Fmoc-aminomethyl)-L-phenylalanine: The L-isomer of the compound, used similarly in peptide synthesis.

    Boc-3-(Fmoc-aminomethyl)-glycine: A similar compound with glycine instead of phenylalanine.

    Boc-3-(Fmoc-aminomethyl)-alanine: A similar compound with alanine instead of phenylalanine

Uniqueness

Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is unique due to its D-configuration, which can impart different biological properties compared to its L-isomer. This can be particularly useful in the design of peptide-based drugs with enhanced stability and activity .

Properties

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

IUPAC Name

3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-25(27(33)34)16-18-9-8-10-19(15-18)26(31)28(35)37-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34)

InChI Key

WFUFFVIWQSCGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O

Origin of Product

United States

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